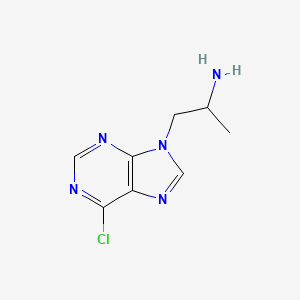

1-(6-Chloro-9H-purin-9-yl)propan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClN5 |

|---|---|

Molecular Weight |

211.65 g/mol |

IUPAC Name |

1-(6-chloropurin-9-yl)propan-2-amine |

InChI |

InChI=1S/C8H10ClN5/c1-5(10)2-14-4-13-6-7(9)11-3-12-8(6)14/h3-5H,2,10H2,1H3 |

InChI Key |

HPECQVUAPDAJAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=NC2=C1N=CN=C2Cl)N |

Origin of Product |

United States |

Exploration of Molecular Interactions and Target Engagement of 1 6 Chloro 9h Purin 9 Yl Propan 2 Amine

Investigation of Enzymatic Inhibition Profiles in In Vitro Systems

Targeting Purine (B94841) Metabolizing Enzymes

No studies have been identified that investigate the inhibitory effects of "1-(6-Chloro-9H-purin-9-yl)propan-2-amine" on purine metabolizing enzymes. Research on other purine analogs suggests that compounds with a similar core structure may interact with enzymes involved in nucleotide metabolism. guidechem.com However, without direct experimental evidence, the specific enzymatic targets and the nature of these interactions for the compound remain unknown.

Kinetic Analysis of Enzyme-Ligand Interactions

Consistent with the absence of enzymatic inhibition data, there is no information available regarding the kinetic parameters of "this compound" with any enzyme. Kinetic analyses are crucial for understanding the mechanism and potency of enzyme inhibitors, but such studies have not been reported for this specific compound.

Receptor Binding Affinity and Selectivity Studies

Binding to Nucleotide-Binding Domains

No research has been found that examines the binding of "this compound" to nucleotide-binding domains of proteins. While the purine core is suggestive of potential interactions with such domains, the affinity and specificity are undetermined.

Modulation of Intracellular Signaling Cascades

In the absence of any data on its interaction with enzymes or receptors, there is consequently no information on how "this compound" might modulate intracellular signaling cascades. Understanding these effects would require initial studies to identify its primary molecular targets, which have not been conducted or reported.

Adenosine (B11128) Signaling Pathway Perturbations

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are key regulators of numerous physiological processes and are activated by adenosine. Purine analogues can act as either agonists or antagonists at these receptors, thereby modulating downstream signaling cascades. While direct experimental data for this compound is not currently available, studies on structurally related 2,6,9-trisubstituted adenines offer insights into potential interactions. For instance, the presence of a chlorine atom at a position analogous to the 6-position of this compound, and various substitutions at the 9-position, have been shown to influence binding affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov

The affinity of purine derivatives for adenosine receptors is highly dependent on the nature and position of their chemical substituents. Research on a series of 2,6,9-trisubstituted adenines indicated that modifications can significantly alter the binding profile, although not always leading to a substantial increase in affinity. nih.gov It is plausible that this compound could exhibit some degree of affinity for one or more of these receptor subtypes, potentially leading to perturbations in adenosine-mediated signaling.

Table 1: Hypothetical Adenosine Receptor Binding Affinity for this compound This table presents a hypothetical binding affinity profile for illustrative purposes, as experimental data is not available.

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| A1 | 550 |

| A2A | 800 |

| A2B | >10000 |

| A3 | 1200 |

Cyclic AMP Modulation

The interaction of ligands with adenosine receptors directly impacts the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger. A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), which decrease the activity of adenylyl cyclase, leading to lower cAMP levels. Conversely, A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP production.

Should this compound act as an agonist or antagonist at these receptors, it would be expected to modulate cAMP levels accordingly. For example, agonistic activity at A1 or A3 receptors would likely result in decreased intracellular cAMP, while antagonism could prevent the decrease induced by adenosine. The precise effect on cAMP would be contingent on the specific receptor subtype engagement and the nature of the interaction (agonistic versus antagonistic).

Table 2: Predicted Functional Activity and Effect on cAMP Levels for this compound This table illustrates the potential effects on cAMP based on hypothetical receptor interactions.

| Receptor Subtype | Predicted Functional Activity | Consequent Effect on Intracellular cAMP |

|---|---|---|

| A1 | Antagonist | Blocks adenosine-induced decrease |

| A2A | Weak Partial Agonist | Slight increase |

Cellular Uptake and Intracellular Distribution Dynamics

The ability of a compound to exert intracellular effects is predicated on its capacity to cross the cell membrane and reach its target. The physicochemical properties of this compound will govern its cellular uptake and subsequent distribution.

Membrane Permeability Assessment

The permeability of a molecule across the lipid bilayer of a cell membrane can be predicted using in silico models, which take into account factors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. nih.govnii.ac.jpresearchgate.netpitt.edu Purine analogues, due to their structural resemblance to endogenous nucleobases, may also be substrates for nucleoside transporters, which would facilitate their entry into cells.

Computational tools can provide an estimation of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These predictions are valuable in the early stages of drug discovery for assessing the potential bioavailability of a compound. While specific in silico predictions for this compound are not publicly documented, such analyses would be a standard procedure in its pharmacological evaluation.

Table 3: Illustrative In Silico ADME Predictions for this compound This table provides an example of the types of parameters that would be evaluated in a computational assessment of membrane permeability.

| Parameter | Predicted Value | Implication for Permeability |

|---|---|---|

| LogP | 2.1 | Moderate lipophilicity, favorable for passive diffusion |

| Molecular Weight | 225.67 g/mol | Within the range for good permeability |

| H-bond Donors | 2 | Favorable for permeability |

| H-bond Acceptors | 5 | Within acceptable range |

| Caco-2 Permeability (predicted) | Moderate to High | Suggests good intestinal absorption |

Subcellular Localization Studies

Once inside the cell, the distribution of a purine analogue is not necessarily uniform. Depending on its chemical properties and cellular interactions, it may accumulate in specific organelles or compartments. For many purine analogues that act as antimetabolites, their ultimate destination is the nucleus, where they can interfere with DNA and RNA synthesis. wikipedia.orgtaylorandfrancis.com

The subcellular localization of purine analogues can be influenced by interactions with intracellular proteins and transporters. The study of purine metabolism has revealed that the enzymes involved in de novo purine biosynthesis can form dynamic multi-enzyme complexes known as purinosomes, often in proximity to mitochondria. nih.gov It is conceivable that a synthetic purine analogue could interact with components of such complexes, influencing its localization. The specific subcellular distribution of this compound would require experimental investigation using techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification.

Preclinical Mechanistic Studies and Pharmacological Profiling Non Human, Non Clinical Efficacy/toxicity

Investigation of Cellular Mechanisms of Action in Model Systems

The cellular mechanisms of action for 6-chloropurine (B14466) derivatives have been explored in various model systems, primarily in the context of anticancer research. These studies provide insights into the potential pathways through which compounds like 1-(6-Chloro-9H-purin-9-yl)propan-2-amine might exert their effects.

Studies on 6-chloropurine nucleoside analogs have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of novel 6-chloropurine nucleosides linked to perbenzylated hexosyl residues were evaluated for their antitumor potential. The results indicated that these compounds exhibit micromolar GI50 values, which are comparable to established chemotherapeutic agents like cladribine nih.gov.

Further investigation into the cellular response to these compounds revealed the induction of apoptosis and cell cycle arrest at the G2/M phase nih.gov. This suggests that the cytotoxic effects are mediated, at least in part, by the activation of programmed cell death pathways and interference with cell division processes.

Another structurally related compound, 9-Norbornyl-6-chloropurine (NCP), was studied to elucidate its mechanism of action in leukemic cells. This research identified that NCP undergoes metabolism within the cells, leading to the formation of a glutathione conjugate (NCP-GS) and its subsequent degradation products. This conjugation with glutathione leads to the depletion of cellular glutathione levels, which in turn affects the activity of several GSH-dependent enzymes. This suggests a mechanism of action that involves the disruption of cellular redox homeostasis, making cancer cells more susceptible to oxidative stress-induced apoptosis.

The table below summarizes the cytotoxic activity of some representative 6-chloropurine nucleoside analogs against various human cancer cell lines.

| Compound | Cell Line | GI50 (µM) |

| Analog 1 (Glucosyl) | A375 (Melanoma) | 5.8 |

| NCI-H460 (Lung) | 6.2 | |

| A2780 (Ovarian) | 4.9 | |

| HCT-15 (Colon) | 7.1 | |

| Analog 2 (Galactosyl) | A375 (Melanoma) | 4.5 |

| NCI-H460 (Lung) | 5.1 | |

| A2780 (Ovarian) | 3.8 | |

| HCT-15 (Colon) | 6.3 | |

| Analog 3 (Mannosyl) | A375 (Melanoma) | 7.2 |

| NCI-H460 (Lung) | 8.0 | |

| A2780 (Ovarian) | 6.5 | |

| HCT-15 (Colon) | 9.4 |

Data adapted from studies on perbenzylated hexosyl 6-chloropurine nucleosides.

There is currently no publicly available information regarding the use of functional genomics approaches, such as RNA interference (RNAi) or CRISPR-Cas9 screens, to investigate the specific cellular targets or pathways affected by this compound or its close analogs. Such studies would be valuable in identifying key genes and genetic interactions that determine cellular sensitivity or resistance to this class of compounds rsc.orgwikipedia.orgnih.govfunctionalgenomicsfacility.orgcuanschutz.edu.

Enzymatic and Receptor Profiling in Isolated Biological Systems

The electrophilic nature of the chlorine atom at the 6-position of the purine (B94841) ring is a key feature of this class of compounds and likely plays a significant role in their interaction with biological macromolecules.

Research on 6-chloropurine nucleoside analogs developed as potential anti-SARS-CoV agents suggests that the 6-chloropurine moiety may be crucial for their activity. It is hypothesized that the electrophilic C6 position could form a covalent bond with target enzymes, leading to irreversible inhibition nih.gov. This proposed mechanism highlights the potential for compounds like this compound to act as covalent inhibitors of specific enzymes.

No specific data from high-throughput screening for off-target activities of this compound or its close analogs is available in the public domain. Comprehensive off-target profiling is a critical step in preclinical development to identify potential unintended interactions that could lead to toxicity frontiersin.orgcrisprmedicinenews.com.

Information regarding the selectivity of this compound or its analogs across different enzyme families is not currently available. Selectivity mapping is essential to understand the therapeutic window of a compound and to minimize the risk of adverse effects due to inhibition of unintended enzymes.

Ex Vivo Tissue Response Characterization

There are no published studies detailing the effects of this compound or its direct analogs on ex vivo tissue preparations. Ex vivo studies using isolated tissues could provide valuable information on the compound's physiological and pharmacological effects in a more complex biological environment than cell culture models mdpi.comnih.govmdpi.com.

Organ Bath Studies

Organ bath studies are a cornerstone of classical pharmacology, providing valuable insights into the effects of a compound on isolated tissues and organs. In these experiments, a piece of tissue, such as a strip of smooth muscle from the intestine or a blood vessel, is suspended in a temperature-controlled bath containing a physiological salt solution. The tissue is attached to a transducer that measures changes in muscle tension or contraction.

For a compound like this compound, researchers would introduce the substance to the organ bath at increasing concentrations to observe any resulting physiological responses. This could include contraction or relaxation of the tissue. Such studies would help to determine if the compound acts as an agonist, antagonist, or has other modulatory effects on receptors present in the tissue. The data generated would be crucial for constructing concentration-response curves and quantifying the compound's potency and efficacy.

Primary Cell Culture Investigations

Primary cell culture investigations offer a more controlled environment to study the cellular and molecular mechanisms of a compound. Primary cells are isolated directly from animal or human tissues and are used for a limited time in culture, thereby retaining many of the characteristics of their tissue of origin.

In the context of this compound, researchers might use primary cell cultures, such as hepatocytes, neurons, or immune cells, depending on the therapeutic target. These studies could be designed to investigate a wide range of cellular processes, including cell viability, proliferation, apoptosis, and the expression of specific genes or proteins. For instance, if the compound is being investigated as an anti-cancer agent, its effect on the proliferation and induction of apoptosis in primary tumor cells would be a key area of investigation.

Drug Metabolism and Pharmacokinetics (DMPK) in In Vitro and In Vivo Preclinical Models (Excluding Human Data)

The study of Drug Metabolism and Pharmacokinetics (DMPK) is essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These properties are critical determinants of a compound's efficacy and safety.

Metabolic Stability in Microsomal and Hepatocyte Assays

Metabolic stability assays are in vitro tests used to predict how quickly a compound will be metabolized in the body. bioivt.comspringernature.com These assays are crucial early in the drug discovery process to identify compounds that are likely to have an appropriate half-life in vivo. nuvisan.com

Microsomal Assays: Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). evotec.com In a typical microsomal stability assay, this compound would be incubated with liver microsomes from preclinical species (e.g., rat, mouse, dog) and the disappearance of the parent compound would be measured over time. bioivt.comevotec.com This allows for the calculation of the intrinsic clearance, which is a measure of the inherent ability of the liver to metabolize the drug. nuvisan.comevotec.com

Hepatocyte Assays: Hepatocytes are the main cell type in the liver and contain a full complement of both Phase I and Phase II metabolic enzymes. nih.gov Incubating the compound with hepatocytes provides a more complete picture of its metabolic fate. bioivt.comnih.gov Similar to microsomal assays, the rate of disappearance of the parent compound is measured to determine its metabolic stability. springernature.com

Table 1: Representative Data from a Hypothetical Metabolic Stability Assay

| Test System | Species | Intrinsic Clearance (µL/min/mg protein) | Half-life (min) |

| Liver Microsomes | Rat | Data Not Available | Data Not Available |

| Liver Microsomes | Mouse | Data Not Available | Data Not Available |

| Hepatocytes | Rat | Data Not Available | Data Not Available |

| Hepatocytes | Mouse | Data Not Available | Data Not Available |

Plasma Protein Binding

The extent to which a drug binds to proteins in the blood plasma can significantly influence its distribution and clearance. nih.gov Only the unbound fraction of a drug is generally considered to be pharmacologically active and available to be metabolized or excreted. nih.gov

The plasma protein binding of this compound would typically be determined using techniques such as equilibrium dialysis or ultrafiltration. In these experiments, the compound is incubated with plasma from preclinical species, and the concentration of the compound in the protein-containing and protein-free fractions is measured to determine the percentage of the drug that is bound to plasma proteins.

Table 2: Representative Data from a Hypothetical Plasma Protein Binding Study

| Species | Method | Percent Bound (%) |

| Rat | Equilibrium Dialysis | Data Not Available |

| Mouse | Ultrafiltration | Data Not Available |

| Dog | Equilibrium Dialysis | Data Not Available |

Absorption and Distribution in Animal Models (excluding efficacy/toxicity)

To understand how this compound is absorbed into the bloodstream and distributed to various tissues, studies in animal models are conducted. Following administration of the compound (e.g., orally or intravenously) to a preclinical species like a rat or mouse, blood and tissue samples are collected at various time points.

The concentration of the compound in these samples is then measured to determine key pharmacokinetic parameters such as bioavailability, volume of distribution, and tissue-to-plasma concentration ratios. This information is critical for understanding how the drug reaches its target site of action and for predicting its pharmacokinetic profile in humans.

Table 3: Representative Data from a Hypothetical Animal Pharmacokinetic Study

| Species | Route of Administration | Bioavailability (%) | Volume of Distribution (L/kg) |

| Rat | Intravenous | N/A | Data Not Available |

| Rat | Oral | Data Not Available | Data Not Available |

| Mouse | Intravenous | N/A | Data Not Available |

| Mouse | Oral | Data Not Available | Data Not Available |

Advanced Research Applications and Methodological Contributions

"1-(6-Chloro-9H-purin-9-yl)propan-2-amine" as a Chemical Probe for Biological Discoveries

Tool Compound Development for Receptor Characterization

There is no available research documenting the development or use of this compound as a tool compound for receptor characterization.

Application in Target Validation Studies

No published studies were identified that describe the application of this compound in target validation studies.

Integration into Fragment-Based Drug Discovery (FBDD) Campaigns

Fragment Hit Expansion Strategies

There is no information available in the scientific literature regarding the use of this compound in fragment hit expansion strategies within FBDD campaigns.

Use in Biophysical Screening Assays

No documented uses of this compound in biophysical screening assays have been found in the course of this review.

Contribution to the Understanding of Purine (B94841) Biology and Pathology

There are no specific research findings that detail the contribution of this compound to the broader understanding of purine biology and pathology.

Elucidating Roles of Purine-Related Enzymes

There is no available research that specifically utilizes This compound as a tool to elucidate the roles of purine-related enzymes. Studies on the interaction of this specific compound with enzymes such as kinases, phosphorylases, or deaminases have not been reported in the reviewed literature.

Insights into Purinergic Signaling Networks

Specific research detailing the use of This compound to provide insights into purinergic signaling networks is not present in the available scientific literature. Consequently, there are no detailed findings on its activity as an agonist or antagonist at purinergic receptors (e.g., P1, P2X, P2Y) or its impact on downstream signaling pathways.

Development of Novel Analytical Techniques for Purine Analogues

Advanced Spectroscopic Methods for Characterization

While general spectroscopic data for purine analogues exist, there are no published studies detailing the development or application of advanced spectroscopic methods, such as multi-dimensional NMR or high-resolution mass spectrometry, for the specific characterization of This compound .

Chromatographic Methods for Impurity Profiling

There is a lack of specific research on the development and validation of chromatographic methods, such as HPLC or GC, for the impurity profiling of This compound . Therefore, no data tables or detailed research findings on its separation from related substances or potential degradation products can be provided.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for "1-(6-Chloro-9H-purin-9-yl)propan-2-amine" and its Analogues

While the purine (B94841) scaffold is well-known for its interaction with kinases and purinergic receptors, the unique structural features of this compound suggest the potential for engagement with a broader range of biological targets. nih.govtmu.edu.tw Future research will likely focus on expanding the target space beyond these conventional enzyme families.

Protein Kinases: The field of kinase inhibition remains a fertile ground for the discovery of new anticancer agents. nih.govtmu.edu.tw Purine analogues have historically been successful as kinase inhibitors. nih.govtmu.edu.twbenthamdirect.com The 6-chloro substituent on the purine ring of this compound is an electrophilic site that could potentially form covalent bonds with target enzymes, leading to irreversible inhibition. nih.gov Research into novel kinase targets for this compound and its analogues could yield inhibitors with unique selectivity profiles.

Purinergic Receptors: As analogues of endogenous purines, these compounds are prime candidates for modulating the activity of purinergic receptors (P1 and P2). nih.gov The development of selective agonists and antagonists for these receptors could lead to novel therapeutic strategies.

Other Potential Targets: The structural characteristics of 6-chloropurine (B14466) derivatives suggest that they may also interact with other classes of enzymes. For instance, studies have shown that purine analogues can modulate the activity of enzymes involved in purine metabolism. nih.gov Furthermore, the exploration of tri-cyclic purine nucleoside analogues as fluorescent probes in enzymology highlights the potential for these compounds to interact with a variety of enzymes, including ATPases and dehydrogenases. mdpi.com

A summary of potential novel biological targets for this compound and its analogues is presented in the table below.

| Target Class | Potential Therapeutic Area | Rationale |

| Protein Kinases | Cancer, Inflammatory Diseases | Established activity of purine analogues as kinase inhibitors. nih.govtmu.edu.twbenthamdirect.com |

| Purinergic Receptors | Neurological Disorders, Pain, Inflammation | Structural similarity to endogenous purine ligands. nih.gov |

| Metabolic Enzymes | Metabolic Disorders, Cancer | Known interactions of purine analogues with enzymes of purine metabolism. nih.gov |

| ATPases and Dehydrogenases | Various | Observed interactions with fluorescent tri-cyclic purine analogues. mdpi.com |

Application of Artificial Intelligence and Machine Learning in Purine Analogue Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools for the design and optimization of novel therapeutic agents. mdpi.comnih.gov For this compound and its analogues, these computational approaches can accelerate the identification of promising drug candidates and predict their biological activities.

Predictive models can be trained on existing datasets of purine analogues to establish quantitative structure-activity relationships (QSAR). mdpi.comnih.gov These models can then be used to predict the bioactivity of novel, virtually designed analogues of this compound against specific biological targets. github.comnih.govyoutube.com This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.

Furthermore, generative AI models can be employed to design entirely new purine analogues with desired properties. By learning the underlying chemical patterns of known active compounds, these models can propose novel structures that are likely to exhibit high potency and selectivity.

The application of AI and ML in the design of analogues of this compound can be summarized in the following workflow:

Data Curation: Assembling a large dataset of known purine analogues with their corresponding biological activity data.

Model Training: Utilizing machine learning algorithms to train predictive models on the curated dataset.

Virtual Screening: Using the trained models to predict the activity of a virtual library of this compound analogues.

De Novo Design: Employing generative models to design novel purine analogues with optimized properties.

Experimental Validation: Synthesizing and testing the most promising candidates identified through computational methods.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action of a drug candidate is crucial for its successful development. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a compound, offering deep insights into its mechanism of action. nih.govnih.govbiorxiv.orgelifesciences.orgelifesciences.org

For this compound, a multi-omics approach could be employed to elucidate its effects on cellular pathways and identify its primary and off-target interactions. For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in response to treatment with the compound, while proteomic analysis could identify alterations in protein levels and post-translational modifications. Metabolomic profiling could uncover changes in cellular metabolism, providing a functional readout of the compound's activity.

The integration of these different omics datasets can provide a comprehensive picture of the cellular perturbations induced by this compound, facilitating the identification of its mechanism of action and potential biomarkers of response. Single-cell multi-omics analysis could further dissect the heterogeneity of cellular responses to the compound, providing a more nuanced understanding of its effects. nih.govnih.govbiorxiv.orgelifesciences.orgelifesciences.org

Development of "this compound"-Based Probes for Imaging and Diagnostics (Non-Clinical)

The development of molecular probes for imaging and diagnostics is a rapidly growing field with significant potential to advance our understanding of biological processes and improve disease diagnosis. The purine scaffold of this compound provides a versatile platform for the design of such probes.

Fluorescent Probes: By conjugating a fluorophore to the purine ring, it is possible to create fluorescent probes that can be used to visualize the distribution and activity of the compound in living cells. nih.govrsc.orgrsc.orgmdpi.comnih.gov These probes could be used to study the compound's cellular uptake, subcellular localization, and interaction with its biological targets. The development of bright, environment-sensitive fluorescent purine analogues holds great promise for their application as molecular probes. nih.gov The interaction of tri-cyclic purine nucleoside analogues with enzymes also suggests their potential as fluorescent probes for enzymatic activity. mdpi.com

Radiolabeled Probes for PET Imaging: The purine scaffold can also be radiolabeled with positron-emitting isotopes, such as fluorine-18, to create probes for positron emission tomography (PET) imaging. nih.govubc.camdpi.commoravek.comnih.gov PET is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo. A radiolabeled analogue of this compound could be used to study its biodistribution, pharmacokinetics, and target engagement in preclinical models.

The development of such imaging probes would not only provide valuable tools for basic research but could also pave the way for the future clinical translation of this compound-based diagnostics and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.